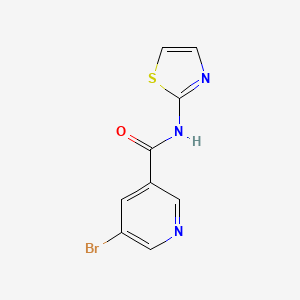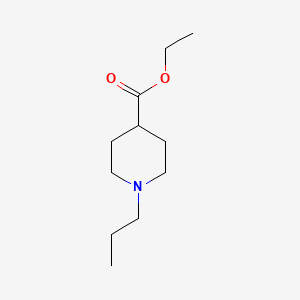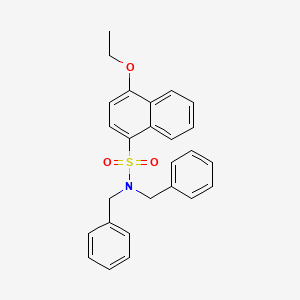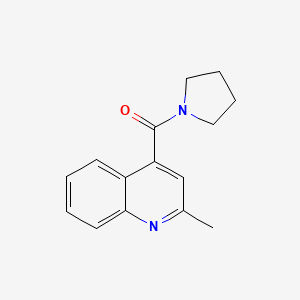
5-bromo-N-(1,3-thiazol-2-yl)pyridine-3-carboxamide
説明
5-bromo-N-(1,3-thiazol-2-yl)pyridine-3-carboxamide is a chemical compound with a molecular formula of C9H6BrN3OS. It is a heterocyclic compound that contains a pyridine ring, a thiazole ring, and a carboxamide group. This compound has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science.
作用機序
The mechanism of action of 5-bromo-N-(1,3-thiazol-2-yl)pyridine-3-carboxamide is not fully understood. However, it has been reported to act as a kinase inhibitor, specifically targeting the Janus kinase (JAK) family of enzymes. JAKs are involved in various signaling pathways that regulate cell growth, differentiation, and survival. Inhibition of JAKs can lead to the suppression of these pathways, resulting in the inhibition of cancer cell proliferation and the treatment of various diseases.
Biochemical and Physiological Effects
5-bromo-N-(1,3-thiazol-2-yl)pyridine-3-carboxamide has been reported to exhibit various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It has also been reported to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are involved in the pathogenesis of various diseases. Additionally, this compound has been reported to improve insulin sensitivity and glucose uptake in diabetic mice, suggesting its potential use in the treatment of diabetes.
実験室実験の利点と制限
One of the advantages of using 5-bromo-N-(1,3-thiazol-2-yl)pyridine-3-carboxamide in lab experiments is its high potency and selectivity as a kinase inhibitor. This allows for the specific targeting of JAKs and other kinases involved in various signaling pathways. Additionally, this compound has a relatively simple structure, making it easy to synthesize and modify for structure-activity relationship (SAR) studies. However, one of the limitations of using this compound is its low solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of this compound.
将来の方向性
There are several future directions for the research and development of 5-bromo-N-(1,3-thiazol-2-yl)pyridine-3-carboxamide. One direction is the optimization of its structure for increased potency and selectivity as a kinase inhibitor. Another direction is the development of novel drug delivery systems to improve its solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of this compound. Finally, the potential applications of this compound in other fields, such as materials science, should be explored.
合成法
The synthesis of 5-bromo-N-(1,3-thiazol-2-yl)pyridine-3-carboxamide involves the reaction of 2-amino-5-bromopyridine-3-carboxylic acid and thioamide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions. The product is then purified by recrystallization or column chromatography.
科学的研究の応用
5-bromo-N-(1,3-thiazol-2-yl)pyridine-3-carboxamide has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit anticancer activity by inhibiting the proliferation of cancer cells. It has also been investigated for its potential as a kinase inhibitor, with promising results in the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and diabetes. Additionally, this compound has been studied for its potential use in the development of organic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
特性
IUPAC Name |
5-bromo-N-(1,3-thiazol-2-yl)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrN3OS/c10-7-3-6(4-11-5-7)8(14)13-9-12-1-2-15-9/h1-5H,(H,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LANADWRZRDKMLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=N1)NC(=O)C2=CC(=CN=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201330365 | |
| Record name | 5-bromo-N-(1,3-thiazol-2-yl)pyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201330365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
20.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24841175 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
5-bromo-N-(1,3-thiazol-2-yl)pyridine-3-carboxamide | |
CAS RN |
448240-87-7 | |
| Record name | 5-bromo-N-(1,3-thiazol-2-yl)pyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201330365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl(piperazin-1-yl)methanone](/img/structure/B7479405.png)
![methyl 1-[2-[2-(1H-indol-3-yl)acetyl]oxyacetyl]piperidine-4-carboxylate](/img/structure/B7479411.png)
![N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzenesulfonamide](/img/structure/B7479415.png)




![2-methyl-5-nitro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzenesulfonamide](/img/structure/B7479463.png)
![[3-(4-Chlorophenyl)-[1,2]oxazolo[5,4-b]pyridin-5-yl]-(2-hydroxy-5-methoxyphenyl)methanone](/img/structure/B7479469.png)
![2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanylmethyl)-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B7479479.png)
![3-(4-Methoxyphenyl)-2,5,6,7,8,9-hexahydroimidazo[1,2-a]azepin-3-ol](/img/structure/B7479488.png)

